molecular formula C49H75N15O12S B1674209 Labradimil CAS No. 159768-75-9

Labradimil

Cat. No. B1674209
M. Wt: 1098.3 g/mol
InChI Key: AXODRIGCDKQQRB-TYXUZQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labradimil is a synthetic analog of bradykinin . It is a potent, specific bradykinin B-2 receptor agonist that stimulates B-2 receptors expressed on the surface of brain capillary endothelial cells, thereby reversibly increasing the permeability of the blood-brain barrier (BBB) . Compared to bradykinin, this agent possesses enhanced receptor selectivity, greater plasma stability, and a longer half-life .


Synthesis Analysis

Labradimil is a 9-amino-acid peptide designed for selectivity for the bradykinin B2 receptor and a longer plasma half-life than bradykinin . It has been developed to increase the permeability of the blood-brain barrier (BBB) and is the first compound with selective bradykinin B2 receptor agonist properties to progress from concept design through to tests of efficacy in patients .


Molecular Structure Analysis

The molecular formula of Labradimil is C49H75N15O12S . The molecular weight is 1098.3 g/mol . The IUPAC name, InChI, InChIKey, and Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of Labradimil include its molecular formula (C49H75N15O12S), molecular weight (1098.3 g/mol), and various computed descriptors such as IUPAC Name, InChI, InChIKey, and Canonical SMILES .

Scientific Research Applications

Application in Increasing the Permeability of the Blood-Brain Barrier (BBB)

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Neurology .

Comprehensive Summary of the Application

Labradimil is a 9-amino-acid peptide designed for selectivity for the bradykinin B2 receptor and a longer plasma half-life than bradykinin . It has been developed to increase the permeability of the blood-brain barrier (BBB) and is the first compound with selective bradykinin B2 receptor agonist properties to progress from concept design through to tests of efficacy in patients .

Methods of Application or Experimental Procedures

In vitro studies demonstrate that labradimil selectively binds to bradykinin B2 receptors, initiating typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover . Initial proof of principle studies using electron microscopy demonstrated that intravenous labradimil increases the permeability of the BBB by disengaging the tight junctions of the endothelial cells that comprise the BBB . Autoradiographic studies in rat models further demonstrated that labradimil increases the permeability of the BBB in gliomas .

Results or Outcomes Obtained

Intravenous or intra-arterial labradimil increases the uptake of many different radiolabelled tracers and chemotherapeutic agents into the tumour in a dose-related fashion . These effects are selective for the tumour and for the brain surrounding the tumour, and are particularly robust in tumour areas that are normally relatively impermeable . The increased chemotherapeutic concentrations are maintained for at least 90 minutes, well beyond the transient effects on the BBB .

Application in Pediatric Brain Tumor Treatment

Specific Scientific Field

This application falls under the field of Oncology and Pediatric Neurology .

Comprehensive Summary of the Application

Lobradimil has been used in combination with carboplatin for the treatment of pediatric brain tumors . The primary endpoints of the phase II trial were to estimate the response rate and time to disease progression .

Methods of Application or Experimental Procedures

Patients were stratified by histology into five cohorts: brainstem glioma, high-grade glioma, low-grade glioma, medulloblastoma/primitive neuroectodermal tumor (PNET), and ependymoma . Patients received carboplatin adaptively dosed to achieve a target AUC of 3.5 mg min/ml per day (7 mg·min/ml/cycle) intravenously over 15 min on 2 consecutive days and lobradimil 600 ng/kg ideal body weight/day on 2 consecutive days each 28 day cycle .

Results or Outcomes Obtained

No objective responses were observed in the brainstem glioma and high-grade glioma cohorts, although two patients with high-grade glioma had prolonged disease stabilization (>6 months) . The study was closed for commercial reasons prior to achieving the accrual goals for the ependymoma, medulloblastoma/PNET and low-grade glioma cohorts, although responses were observed in 1 patient with PNET and 2 patients with ependymoma .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCXSCCZNCXCL-XMADEQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N15O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Labradimil

CAS RN

159768-75-9
Record name Labradimil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Labradimil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LABRADIMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Labradimil
Reactant of Route 2
Reactant of Route 2
Labradimil
Reactant of Route 3
Reactant of Route 3
Labradimil
Reactant of Route 4
Reactant of Route 4
Labradimil
Reactant of Route 5
Reactant of Route 5
Labradimil
Reactant of Route 6
Reactant of Route 6
Labradimil

Citations

For This Compound
237
Citations
DF Emerich, RL Dean, C Osborn, RT Bartus - Clinical pharmacokinetics, 2001 - Springer
… microscopy demonstrated that intravenous labradimil increases the permeability of … labradimil increases the permeability of the BBB in gliomas. Intravenous or intra-arterial labradimil …
Number of citations: 150 link.springer.com
H Sarin, AS Kanevsky, SH Fung, JA Butman… - Journal of translational …, 2009 - Springer
… The intravenous co-infusion of labradimil, a metabolically … that the primary mechanism by which labradimil does so is by … In this study we investigated the systemic actions of labradimil, …
Number of citations: 25 link.springer.com
K Warren - Inpharma, 2004 - Springer
… primary brain tumours who are receiving labradimil*[RMP-7, … /mL per dose, respectively, plus IV labradimil 100–600 ng/kg of ideal … in carboplatin AUC when administered with labradimil. …
Number of citations: 0 link.springer.com
E Gholamreza-Fahimi, M Bisha, J Hahn… - Biomedicine & …, 2020 - Elsevier
… To study the role of prostaglandins for the increase of permeability by bradykinin and labradimil in small dermal blood vessels, we pre-treated C57BL/6 J with COX-inhibitors of different …
Number of citations: 18 www.sciencedirect.com
D Saaber, S Wollenhaupt, K Baumann… - Expert Opinion on Drug …, 2014 - Taylor & Francis
… Various changes in the sequence led to the enhanced properties of labradimil. … labradimil was administered to the basolateral chamber. Furthermore, the effects of different labradimil …
Number of citations: 26 www.tandfonline.com
M Krybus, M Sieradzki, E Fahimi, S Metry… - Biomedicine & …, 2022 - Elsevier
… Likewise, 0.02 mg SB296 did not show a significant effect on labradimil-induced dermal … dermal extravasation induced by bradykinin or labradimil, we further investigated a possible …
Number of citations: 7 www.sciencedirect.com
H Sarin - Journal of translational medicine, 2009 - … -medicine.biomedcentral.com
… One approach to this strategy has been the intravenous co-administration of labradimil (RMP-… Although the co-administration of labradimil increases the blood half-life of small molecule …
M Smith-Cohn, N Burley, S Grossman - Neurology, 2022 - AAN Enterprises
… VAPs such as regadenoson, adenosine, and labradimil have been shown in animal studies to transiently disrupt the BBB. Regadenoson is currently being studied in humans to …
Number of citations: 3 n.neurology.org
Y Higashikuni, W Liu, M Sata - Hypertension Research, 2023 - nature.com
… The potent B2R-selective agonist labradimil was tested to facilitate drug delivery of chemotherapeutics into the central nervous system in patients with brain tumor by temporarily …
Number of citations: 3 www.nature.com
F Marceau, H Bachelard, J Bouthillier, JP Fortin… - International …, 2020 - Elsevier
… Another selective B 2 R agonist resistant to carboxypeptidases, labradimil (lobradimil, … However, a trial of labradimil as an adjuvant of carboplatin was inconclusive in children with …
Number of citations: 78 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.